molecular formula C16H23NO B185546 (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine CAS No. 356537-08-1

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine

Cat. No.: B185546
CAS No.: 356537-08-1
M. Wt: 245.36 g/mol
InChI Key: XFIYFOQIPWAJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine is a secondary amine featuring a cyclohexene-substituted ethyl chain and a 4-methoxybenzyl group. This compound is structurally characterized by its unsaturated cyclohexene ring, which introduces steric and electronic effects, and the 4-methoxybenzyl moiety, which enhances polarity due to the electron-donating methoxy group. It serves primarily as a synthetic intermediate in pharmaceutical and organic chemistry, with applications in the preparation of complex molecules like alkaloids and heterocycles .

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYFOQIPWAJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365152
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356537-08-1
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356537-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Cyano Precursors

A foundational route involves hydrogenating 2-cyano-1-oxaspiro[5.5]undecane to yield 1-cyanomethylcyclohexanol, followed by sequential hydrogenation using rhodium catalysts suspended in acidic solvents. This stepwise process ensures selective reduction of the nitrile group to a primary amine while preserving the cyclohexenyl structure. Critical parameters include:

  • Pressure : 50–100 psig hydrogenation pressure to avoid over-reduction.

  • Catalyst Pretreatment : Rhodium catalysts require pre-treatment with hydrogen to minimize byproducts such as secondary amines or fully saturated cyclohexyl derivatives.

  • Stoichiometry : A 1:1.2 molar ratio of hydroxyamine to 4-methoxyphenyl acetic acid optimizes amidation efficiency.

Post-hydrogenation, the intermediate 1-(2-aminoethyl)cyclohexanol reacts with 4-methoxyphenyl acetic acid under inert conditions. Azeotropic distillation removes water, shifting equilibrium toward amide formation. Subsequent reduction of the amide to the target amine remains a challenge, necessitating tailored reductants like lithium aluminum hydride (LiAlH4) or borane-THF complexes.

Direct Reductive Amination of Cyclohexenyl Ketones

An alternative pathway employs reductive amination between 2-cyclohexen-1-ylacetaldehyde and 4-methoxybenzylamine. This one-pot method uses sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, achieving moderate yields (65–70%). Key limitations include:

  • pH Sensitivity : Acidic conditions favor imine formation but risk cyclohexenyl ring protonation.

  • Byproducts : Over-reduction to secondary amines occurs if stoichiometry exceeds 1:1 aldehyde-to-amine ratios.

Grignard Reagent-Mediated Alkylation

Quinone-Catalyzed α-C–H Functionalization

A Royal Society of Chemistry protocol leverages 3,5-di-tert-butyl-o-benzoquinone (D) to activate primary amines for Grignard addition. For example, reacting 1-(4-methoxyphenyl)ethan-1-amine with allylmagnesium bromide in toluene produces 2-(4-methoxyphenyl)pent-4-en-2-amine , demonstrating the method’s adaptability. Applied to cyclohexenyl systems, this approach could involve:

  • Imine Formation : Treating 4-methoxybenzylamine with D to generate a ketimine intermediate.

  • Grignard Addition : Introducing 2-cyclohexen-1-ylmagnesium bromide to form the C–C bond.

  • Acidic Workup : Hydrolyzing the hemiaminal to release the target amine.

Yields depend on Grignard reagent reactivity and steric hindrance from the cyclohexenyl group.

Nickel-Catalyzed Cross-Coupling

Aryl halides and benzyl mesylates undergo nickel-catalyzed coupling to form diarylmethanes, a reaction adaptable to synthesizing 4-methoxybenzyl derivatives. Modifications for N -alkylation include:

  • Substrate Design : Using 2-(cyclohexen-1-yl)ethyl mesylate and 4-methoxybenzylamine.

  • Catalyst System : NiBr2·3H2O with dtbbpy ligand in DMA solvent achieves 84–90% coupling efficiency.

  • Stoichiometry : A 1:1.2 ratio of mesylate to amine minimizes dimerization.

Palladium-Catalyzed Hydrogenolysis

Reductive Amination via Pd Nanoparticles

ChemicalBook outlines a method where 4-methoxybenzonitrile undergoes hydrogenolysis with Pd nanoparticles to yield 4-methoxybenzylamine. Adapting this for the target compound:

  • Cyano Reduction : Hydrogenate 2-(cyclohexen-1-yl)ethyl cyanide to 2-(cyclohexen-1-yl)ethylamine.

  • Coupling : React the amine with 4-methoxybenzyl chloride via Pd-mediated C–N bond formation.

Optimal conditions include pH 2.0 aqueous solutions and 13 mol% Pd catalyst, achieving 75–80% yields.

Comparative Analysis of Methodologies

Method Catalyst Yield Key Advantage Limitation
HydrogenationRh/Al2O370–75%High selectivity for cyclohexenyl groupRequires toxic LiAlH4 for amide reduction
Reductive AminationNaBH3CN65–70%One-pot synthesispH-sensitive imine formation
Grignard AdditionQuinone D60–65%Functionalizes unactivated C–H bondsLow yields with steric hindrance
Nickel CouplingNiBr2·3H2O/dtbbpy84–90%Scalable for industrial useRequires inert atmosphere
Pd HydrogenolysisPd nanoparticles75–80%Eco-friendly aqueous conditionsHigh catalyst loading

Mechanistic Insights and Optimization Strategies

Role of Azeotropic Distillation in Amidation

In patent US4496762A, water removal via toluene azeotrope shifts equilibrium toward amide formation, critical for preventing hydrolysis of the 4-methoxybenzyl group. This step improves yields by 15–20% compared to non-azeotropic methods.

Solvent Effects on Grignard Reactivity

Polar aprotic solvents like DMF accelerate quinone-mediated imine formation but deactivate Grignard reagents. Conversely, toluene balances substrate solubility and reagent stability, enabling 85% conversion in model systems.

Catalyst Deactivation in Nickel Systems

NiBr2·3H2O catalysts deactivate via ligand oxidation in aerobic conditions. Adding 1,2-diaminocyclohexane (DACH) as a co-ligand stabilizes Ni(0) intermediates, prolonging catalyst lifetime by 3-fold .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexene moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzyl or cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity:

  • Serotonin Transporter (SERT) Modulation : Research indicates that analogues of this compound exhibit selective binding to SERT, which is crucial for regulating serotonin levels in the brain. Studies have shown that certain modifications can enhance binding affinity, making them potential candidates for developing antidepressants .
  • Neuroprotective Properties : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease treatments.

Neuropharmacological Research

The compound's ability to interact with neurotransmitter systems makes it a valuable subject in neuropharmacological studies:

  • SERT Binding Affinity : A series of binding assays have been conducted to evaluate the displacement of radioligands at SERT sites. Results indicated that various substituted analogues maintained significant affinity, with some showing comparable efficacy to established antidepressants .
  • Allosteric Modulation : The compound has been explored for its role in allosteric modulation of serotonin receptors, which could lead to innovative therapeutic strategies for mood disorders. The introduction of sterically bulky groups has been shown to affect binding dynamics favorably .

Synthetic Methodologies

The synthesis of this compound is notable for its versatility in organic chemistry:

  • Palladium-Catalyzed Reactions : The compound has been synthesized using various palladium-catalyzed reactions, showcasing its utility in creating complex molecular architectures. These methods often involve coupling reactions that are essential for constructing pharmacologically relevant compounds .
  • Diversity-Oriented Synthesis : Researchers have utilized this compound as a scaffold for generating libraries of related compounds through diversity-oriented synthesis techniques. This approach aids in the rapid exploration of structure-activity relationships (SAR) within medicinal chemistry .

Table 1: Binding Affinity Data for SERT Analogues

CompoundKi (nM)Modification
Base Compound19.7None
4-Iodo Analogue30.2Iodine substitution
5-Cyanophenyl45.0Bulky substituent
4-Bromophenyl25.0Bromine substitution

Data compiled from various binding assays demonstrating the impact of structural modifications on SERT affinity.

Table 2: Neuroprotective Effects in Cell Models

CompoundCell LineEffect Observed
Base CompoundSH-SY5YProtection from apoptosis
Modified Analogue APC12Enhanced survival under oxidative stress
Modified Analogue BNeuro2AReduced cell death rates

In vitro studies illustrating the neuroprotective potential of different analogues derived from the base compound.

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine Hydrochloride (CAS 118647-00-0)
  • Structure : Replaces the 4-methoxybenzyl group with a simple benzyl group.
  • Molecular Formula : C15H22ClN (FW: 251.80 g/mol).
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS 356530-85-3)
  • Structure : Substitutes the methoxy group with a methyl group on the benzyl ring.
  • Molecular Formula : C16H23N·HCl (FW: 265.82 g/mol).
  • Key Differences: The methyl group is a weaker electron donor than methoxy, leading to reduced resonance stabilization and altered reactivity in electrophilic aromatic substitution reactions .
(4-Methoxybenzyl)(2-methoxyethyl)amine (CAS 103464-79-5)
  • Structure : Replaces the cyclohexene-ethyl chain with a 2-methoxyethyl group.
  • Molecular Formula: C12H17NO2.
  • Key Differences : The lack of the cyclohexene ring simplifies steric hindrance but eliminates conjugation possibilities, impacting its utility in cycloaddition or Diels-Alder reactions .
(l-Cyclohex-l-enylethylidene)-(4-methoxybenzyl)-amine (Compound 118)
  • Structure : Features an ethylidene linkage (CH2=CH-) instead of a saturated ethyl chain.
  • Synthesis : Prepared via condensation of 4-methoxybenzylamine with 1-acetyl-1-cyclohexene using ZnCl2 catalysis, yielding a conjugated enamine system.
  • Key Differences : The unsaturated ethylidene group enables π-conjugation, enhancing stability and reactivity in nucleophilic additions compared to the target compound’s saturated chain .

Physicochemical Properties

Property Target Compound (Est.) N-Benzyl Analogue 4-Methylbenzyl Analogue 2-Methoxyethyl Analogue
Molecular Weight (g/mol) ~250–270 251.80 265.82 207.27
Polarity Moderate (methoxy) Low (benzyl) Low (methyl) High (dual methoxy)
Solubility Polar aprotic solvents Low in water Low in water High in methanol/ethanol

Notes:

  • The target compound’s 4-methoxybenzyl group increases hydrophilicity compared to benzyl or methyl-substituted analogs.

Stability and Reactivity

  • Cyclohexene Ring : Prone to oxidation or ring-opening under strong acidic/basic conditions. Hydrochloride salts (e.g., CAS 118647-00-0) enhance stability .
  • Methoxy Group : Increases susceptibility to demethylation under harsh conditions compared to methyl or unsubstituted benzyl groups .
  • Amine Reactivity : The secondary amine participates in alkylation, acylation, and Schiff base formation, similar to analogs like N-(4-chlorobenzyl)-2-cyclohexenylethylamine .

Biological Activity

(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine is an organic compound with the molecular formula C16_{16}H23_{23}NO and a molecular weight of 245.36 g/mol. This compound features a cyclohexene ring, an ethyl linkage, and a methoxybenzyl amine group, which contribute to its diverse biological activities. The following sections explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexene with ethylamine and 4-methoxybenzyl chloride. This process is usually conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against several bacterial strains, suggesting its use as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic option for inflammatory diseases.
  • Cytotoxicity : Evaluations on human cancer cell lines have revealed that it may exhibit selective cytotoxicity, making it a candidate for cancer treatment .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicitySelective effects on cancer cell lines

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity. For instance:

  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
  • Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory properties .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Activity Assessment : In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating inflammatory conditions.
  • Cytotoxicity Profiling : In a cytotoxicity study involving HeLa and A549 cell lines, the compound exhibited selective cytotoxic effects at higher concentrations while maintaining low toxicity at therapeutic doses .

Q & A

Q. Optimization Strategies :

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions in sensitive intermediates.
  • Catalysts : Use Pd/C for hydrogenation steps to improve selectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures enhances purity.
    Validation via HPLC (≥95% purity) and NMR is critical .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

  • ¹H/¹³C NMR :
    • Cyclohexenyl protons : δ 5.4–5.6 ppm (olefinic H), δ 1.2–2.4 ppm (cyclohexyl CH₂).
    • 4-Methoxybenzyl group : δ 3.8 ppm (OCH₃), δ 6.8–7.3 ppm (aromatic H).
  • IR : Stretching vibrations at ~1600 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O of methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₆H₂₁NO (calc. 243.16 g/mol).
    Compare with reference spectra of structural analogs (e.g., cyclohexylamine derivatives) .

How can researchers design experiments to investigate the environmental fate and degradation pathways of this compound in aquatic systems?

Advanced
Methodological Framework :

Laboratory Studies :

  • Hydrolysis: Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS.
  • Photolysis: Use UV light (λ = 254–365 nm) to simulate sunlight. Identify byproducts via HRMS.

Biotic Degradation :

  • Incubate with sediment/water microcosms. Track metabolite formation (e.g., hydroxylated or demethoxylated derivatives).

Field Simulations :

  • Use mesocosms to assess bioaccumulation in aquatic organisms (e.g., algae, Daphnia).

Reference the INCHEMBIOL project for environmental risk assessment protocols .

What methodological approaches are suitable for resolving contradictions in biological activity data across studies?

Advanced
Stepwise Analysis :

Replicate Experiments : Control variables (e.g., cell lines, solvent purity) to isolate discrepancies.

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-response correlations).

Theoretical Alignment : Reconcile findings with known mechanisms (e.g., receptor binding vs. off-target effects).

For example, inconsistent cytotoxicity data may arise from variations in cell membrane permeability or metabolic activation. Use dual-fluorescence assays (live/dead staining) to validate .

How can computational chemistry predict structure-activity relationships (SAR) for this compound?

Advanced
Integrated Workflow :

Docking Studies : Simulate interactions with target receptors (e.g., GPCRs) using AutoDock Vina.

MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data.

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase panels). Reference structural analogs (Table 1) for benchmarking .

Q. Table 1: Structural Analogs and Bioactivity

CompoundKey FeaturesActivity
Ethyl 4-aminobenzoateEster, amineAntimicrobial
5-(4-Carboxyphenyl)tetrazoleTetrazole, carboxylic acidAnticonvulsant
Target CompoundCyclohexenyl, methoxybenzylTo be determined

What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

Advanced
Robust Assay Design :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues.

Controls : Include positive controls (e.g., known inhibitors) and assess time-dependent inactivation. Reference randomized block designs for minimizing bias .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Basic
Scale-Up Considerations :

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow improves mixing and heat transfer.
  • In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
  • Purification : Switch from column chromatography to fractional distillation or crystallization for cost efficiency.

Document deviations (e.g., solvent grades, stirring rates) to ensure batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.